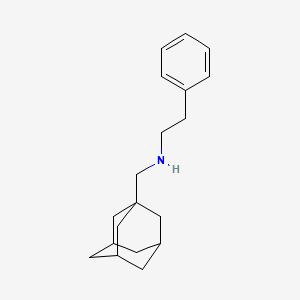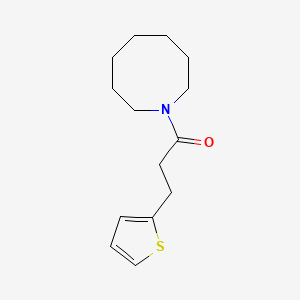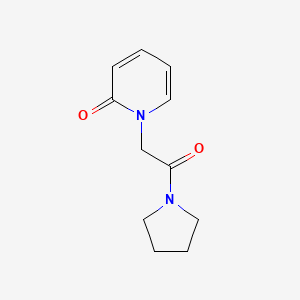
N-(1-adamantylmethyl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-2-phenylethanamine, also known as A2, is a chemical compound that belongs to the class of stimulants. It was first synthesized in the 1970s and has been the subject of scientific research ever since. A2 has shown potential in various applications, including as a potential treatment for attention-deficit/hyperactivity disorder (ADHD) and as a tool for studying the dopamine system in the brain.
Mechanism of Action
N-(1-adamantylmethyl)-2-phenylethanamine works by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and pleasure. N-(1-adamantylmethyl)-2-phenylethanamine binds to the dopamine transporter, which is responsible for reuptake of dopamine from the synapse back into the presynaptic neuron. By binding to the transporter, N-(1-adamantylmethyl)-2-phenylethanamine prevents the reuptake of dopamine and increases its concentration in the synapse, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-phenylethanamine has been shown to increase locomotor activity in rodents, which is a common measure of stimulant activity. It has also been shown to increase heart rate and blood pressure in humans, which are common physiological effects of stimulants. N-(1-adamantylmethyl)-2-phenylethanamine has been shown to have a lower abuse potential than other stimulants, such as cocaine and amphetamine.
Advantages and Limitations for Lab Experiments
N-(1-adamantylmethyl)-2-phenylethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It has a lower abuse potential than other stimulants, making it safer to handle in the lab. However, N-(1-adamantylmethyl)-2-phenylethanamine has limitations in terms of its selectivity for the dopamine transporter. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(1-adamantylmethyl)-2-phenylethanamine. One potential direction is to study its potential as a treatment for ADHD. Another direction is to further investigate its mechanism of action and its effects on the dopamine system in the brain. Additionally, researchers could explore the use of N-(1-adamantylmethyl)-2-phenylethanamine as a tool for studying other neurological disorders, such as addiction and depression. Overall, N-(1-adamantylmethyl)-2-phenylethanamine has shown promise in various applications and is a compound of interest for future research.
Synthesis Methods
N-(1-adamantylmethyl)-2-phenylethanamine can be synthesized using a variety of methods, including the reductive amination of 1-adamantanecarboxaldehyde with 2-phenylethylamine. This method yields N-(1-adamantylmethyl)-2-phenylethanamine with high purity and yield, making it a popular choice for researchers.
Scientific Research Applications
N-(1-adamantylmethyl)-2-phenylethanamine has been studied for its potential use as a treatment for ADHD. It has been shown to increase dopamine release in the brain, which is thought to be a key mechanism of action for ADHD medications. N-(1-adamantylmethyl)-2-phenylethanamine has also been used as a tool for studying the dopamine system in the brain, which is involved in reward, motivation, and addiction.
properties
IUPAC Name |
N-(1-adamantylmethyl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-2-4-15(5-3-1)6-7-20-14-19-11-16-8-17(12-19)10-18(9-16)13-19/h1-5,16-18,20H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSZUCIOPHDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)


![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)


![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)